5-methoxy-4,7-dihydro-1H-indole
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Overview
Description
5-Methoxy-4,7-dihydro-1H-indole is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methoxy group attached to the fifth position of the indole ring, which influences its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-4,7-dihydro-1H-indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield and purity. Large-scale synthesis might use continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-4,7-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into more reduced forms, potentially altering its biological activity.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination with thionyl chloride.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
5-Methoxy-4,7-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-4,7-dihydro-1H-indole involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The methoxy group at the fifth position plays a crucial role in its binding affinity and specificity . The pathways involved may include signal transduction cascades or metabolic processes influenced by the compound .
Comparison with Similar Compounds
- 5-Methoxy-1,2-dimethyl-3-(phenoxymethyl)-4,7-dihydro-1H-indole-4,7-dione
- 7-Methoxyindole
Comparison: 5-Methoxy-4,7-dihydro-1H-indole is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or therapeutic potentials .
Properties
Molecular Formula |
C9H11NO |
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Molecular Weight |
149.19 g/mol |
IUPAC Name |
5-methoxy-4,7-dihydro-1H-indole |
InChI |
InChI=1S/C9H11NO/c1-11-8-2-3-9-7(6-8)4-5-10-9/h2,4-5,10H,3,6H2,1H3 |
InChI Key |
CVLBXFQCBFSUOT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CCC2=C(C1)C=CN2 |
Origin of Product |
United States |
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